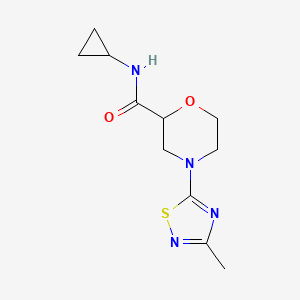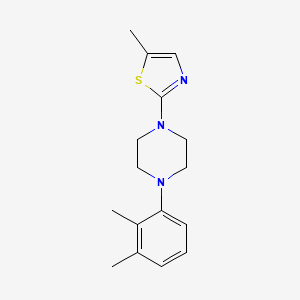![molecular formula C17H17ClF3N5O B12263783 5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12263783.png)
5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-chloro-N-méthyl-N-{1-[6-(trifluorométhyl)pyridine-3-carbonyl]pipéridin-4-yl}pyrimidin-2-amine est un composé organique complexe qui présente un noyau pyrimidinique substitué par un cycle pipéridine, un groupe trifluorométhyle et une partie pyridine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 5-chloro-N-méthyl-N-{1-[6-(trifluorométhyl)pyridine-3-carbonyl]pipéridin-4-yl}pyrimidin-2-amine implique généralement plusieurs étapes, en commençant par des précurseurs facilement disponibles. Une voie de synthèse courante comprend :
Formation du noyau pyrimidinique : Le noyau pyrimidinique peut être synthétisé par une réaction de cyclisation impliquant des amines et des composés carbonylés appropriés dans des conditions acides ou basiques.
Introduction du cycle pipéridine : Le cycle pipéridine peut être introduit via une réaction de substitution nucléophile, où une pyrimidine halogénée réagit avec un dérivé de pipéridine.
Attachement du groupe trifluorométhyle : Le groupe trifluorométhyle peut être introduit en utilisant des réactifs tels que l'iodure de trifluorométhyle ou le sulfonate de trifluorométhyle dans des conditions qui favorisent la substitution nucléophile.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions de réaction et l'utilisation de systèmes de purification automatisés pour rationaliser le processus.
Analyse Des Réactions Chimiques
Types de réactions
La 5-chloro-N-méthyl-N-{1-[6-(trifluorométhyl)pyridine-3-carbonyl]pipéridin-4-yl}pyrimidin-2-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : La réduction peut être réalisée en utilisant des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier aux positions chloro et trifluorométhyle.
Réactifs et conditions courantes
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Hydrure de lithium aluminium, borohydrure de sodium.
Nucléophiles : Ammoniac, amines, thiols.
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes correspondants, tandis que la réduction pourrait produire des amines ou des alcools.
4. Applications de la recherche scientifique
La 5-chloro-N-méthyl-N-{1-[6-(trifluorométhyl)pyridine-3-carbonyl]pipéridin-4-yl}pyrimidin-2-amine a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel en tant qu'agent pharmaceutique, en particulier dans le développement de médicaments ciblant des enzymes ou des récepteurs spécifiques.
Science des matériaux : Sa structure unique en fait un candidat pour une utilisation dans le développement de matériaux avancés, tels que des polymères avec des propriétés électroniques spécifiques.
Recherche biologique : Le composé peut être utilisé comme un outil pour étudier les voies et les mécanismes biologiques, en particulier ceux impliquant des dérivés de pyrimidine et de pipéridine.
5. Mécanisme d'action
Le mécanisme d'action de la 5-chloro-N-méthyl-N-{1-[6-(trifluorométhyl)pyridine-3-carbonyl]pipéridin-4-yl}pyrimidin-2-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La structure du composé lui permet de s'insérer dans les sites actifs de ces cibles, inhibant ou modulant potentiellement leur activité. Le groupe trifluorométhyle, en particulier, peut améliorer l'affinité de liaison et la stabilité du composé .
Applications De Recherche Scientifique
5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as polymers with specific electronic properties.
Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, particularly those involving pyrimidine and piperidine derivatives.
Mécanisme D'action
The mechanism of action of 5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability .
Comparaison Avec Des Composés Similaires
Composés similaires
5-chloro-N-méthyl-N-{1-[6-(trifluorométhyl)pyridine-3-carbonyl]pipéridin-4-yl}pyrimidin-2-amine : Ce composé est unique en raison de son motif de substitution spécifique et de la présence à la fois de cycles pyrimidine et pipéridine.
Autres dérivés de pyrimidine : Des composés tels que la 5-chloro-2-méthylpyrimidine et la 5-chloro-2-aminopyrimidine partagent certaines similitudes structurelles mais diffèrent dans leurs groupes fonctionnels et leur réactivité globale.
Unicité
L'unicité de la 5-chloro-N-méthyl-N-{1-[6-(trifluorométhyl)pyridine-3-carbonyl]pipéridin-4-yl}pyrimidin-2-amine réside dans sa combinaison d'un groupe trifluorométhyle avec une partie pyridine et pipéridine, qui confère des propriétés chimiques et biologiques spécifiques que l'on ne trouve pas couramment dans d'autres composés .
Propriétés
Formule moléculaire |
C17H17ClF3N5O |
|---|---|
Poids moléculaire |
399.8 g/mol |
Nom IUPAC |
[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
InChI |
InChI=1S/C17H17ClF3N5O/c1-25(16-23-9-12(18)10-24-16)13-4-6-26(7-5-13)15(27)11-2-3-14(22-8-11)17(19,20)21/h2-3,8-10,13H,4-7H2,1H3 |
Clé InChI |
CJUDWZMQRMWLNF-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCN(CC1)C(=O)C2=CN=C(C=C2)C(F)(F)F)C3=NC=C(C=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B12263702.png)
![(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(1,3-benzodioxol-5-yl)methanone](/img/structure/B12263704.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)pyridin-2-amine](/img/structure/B12263715.png)
![7-Bromo-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinoline](/img/structure/B12263722.png)
![2-{4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12263731.png)
![1,3,5-trimethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B12263737.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}oxane-4-carboxamide](/img/structure/B12263745.png)
![2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B12263747.png)
![N-(prop-2-en-1-yl)-4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B12263753.png)


![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B12263782.png)
![2-(Morpholine-4-carbonyl)-4-[(pyridin-2-yl)methyl]morpholine](/img/structure/B12263786.png)
![N,5-dimethyl-N-[1-(5-methylthiophene-2-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12263787.png)
